molecular formula C5H3FO2S B183963 3-Fluorothiophene-2-carboxylic acid CAS No. 32431-84-8

3-Fluorothiophene-2-carboxylic acid

Cat. No. B183963
CAS RN: 32431-84-8
M. Wt: 146.14 g/mol
InChI Key: WPHRBUAOSDHRDS-UHFFFAOYSA-N
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Description

3-Fluorothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 32431-84-8 . It has a molecular weight of 146.14 and its IUPAC name is 3-fluoro-2-thiophenecarboxylic acid . It is a solid substance and is usually stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of 3-Fluorothiophene-2-carboxylic acid involves a reaction with n-butyllithium in tetrahydrofuran and hexane at -78℃ for 0.5 hours, followed by a reaction with N-fluorobis(benzenesulfon)imide in tetrahydrofuran and hexane at -78 - 20℃ for 10 hours .


Molecular Structure Analysis

The molecular structure of 3-Fluorothiophene-2-carboxylic acid is represented by the formula C5H3FO2S .


Physical And Chemical Properties Analysis

3-Fluorothiophene-2-carboxylic acid is a solid substance . It is usually stored in a dark place, sealed in dry, at 2-8°C . .

Scientific Research Applications

Synthesis Methods

  • A new, efficient route for synthesizing 3-fluorothiophene, including the production of 3-fluorothiophene-2-carboxylic acid, has been developed. This method yields 3-fluorothiophene in 49% overall yield, with the fluorine atom introduced successfully into the thiophene ring. This synthesis process is significant for generating key intermediates for further chemical applications (Pomerantz & Turkman, 2008).

Fluorescence and Chemosensor Applications

  • 3-Fluorothiophene derivatives have been used to develop a new fluorescence turn-on chemosensor for highly selective and sensitive detection of Al(3+) ions. This chemosensor, by leveraging the aggregation-induced-emission (AIE) effect, demonstrates potential for real-time monitoring and bioimaging of Al(3+) in living cells (Gui et al., 2015).

Polymer and Electronic Material Development

  • Research has shown that backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes, which include 3-fluorothiophene derivatives, can lead to increased polymer ionization potential and enhanced charge carrier mobilities. This suggests potential applications in electronic devices and materials science (Fei et al., 2015).

Potential for Organic Electronics

  • 3-Fluoro-4-hexylthiophene, a compound related to 3-fluorothiophene-2-carboxylic acid, has been explored as a building block for tuning the electronic properties of conjugated polythiophenes. This research is pivotal for the development of materials in organic electronics (Gohier et al., 2013).

Applications in Biomedical and Environmental Sciences

  • Polythiophene derivatives, such as poly(2-thiophen-3-yl-malonic acid), exhibit properties suitable for potential applications in biomedical and environmental sciences, such as selective membranes for electrodialysis or wastewater treatment. These applications leverage the unique properties of fluorinated thiophene compounds (Bertran et al., 2010).

Protein Detection and Sensing

  • A terthiophene carboxylic derivative, synthesized using 3-fluorothiophene-2-carboxylic acid, has been applied as a fluorescent biosensor for protein detection, demonstrating the utility of this compound in biological sensing applications (Hu et al., 2016).

Safety And Hazards

The safety information for 3-Fluorothiophene-2-carboxylic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .

Relevant Papers The relevant papers for 3-Fluorothiophene-2-carboxylic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

3-fluorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHRBUAOSDHRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356034
Record name 3-fluorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorothiophene-2-carboxylic acid

CAS RN

32431-84-8
Record name 3-Fluoro-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32431-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-thiophenecarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Thiophene-carboxylic acid (1.7 g, 13.3 mmol) was dissolved in anhydrous THF (30 mL) and the solution was cooled to −78° C. under Ar, with stirring. n-Butyllithium (18.3 mL, 29.3 mmol) in hexanes was added to the above solution and the mixture was stirred for 30 min. A solution of N-fluorobenzenesulfonimide (5 g, 15.9 mmol) in THF (30 mL) was then added and the resulting solution was stirred at −78° C. for 4 h and allowed to warm to ambient temperature over a period of 6 h. The reaction was diluted with diethyl ether (100 mL), cooled to 0° C., and 1 N HCl (15 mL) was added to give a biphasic mixture. The aqueous layer was isolated and washed with diethyl ether (3×50 mL). The combined ethereal layers were dried over MgSO4, filtered, and concentrated in vacuo to yield an orange oil. The oil was subjected to column chromatography on silica gel using 1:1 hexanes/ethyl acetate as the eluent. (14) was obtained as a slightly brown solid (0.777 g) in 40% yield. TLC (1:1 ethyl acetate/hexanes) Rf 0.17; 1H NMR (CDCl3) δ 10.7 (s, 1H), 7.53 (dd, J=5.4, 3.6 Hz, 1H), 6.89 (d, J=5.4 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ 166.2 (d, J=3.5 Hz), 161.5 (d, J=278 Hz), 132.0 (d, J=10 Hz), 118.9 (d, J=24.7 Hz), 113.6; 19FNMR (282 MHz, CDCl3, CFCl3) δ-65.2 (d, J=6 Hz); EI-MS m/e 145.9838 (M+ calcd 145.9838 for C5H3FO2S).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
18.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
31
Citations
EC Taylor, P Zhou - Organic preparations and procedures …, 1997 - Taylor & Francis
… The mixture was stirred for 4-5 hours and then allowed to warm to room temperature overnight to produce 3-fluorothiophene-2-carboxylic acid (la) in 54% isolated yield in a single step …
Number of citations: 18 www.tandfonline.com
M Pomerantz, N Turkman - Synthesis, 2008 - thieme-connect.com
… The product, methyl 3-fluorothiophene-2-carboxylate was saponified and the 3-fluorothiophene-2-carboxylic acid was decarboxylated to afford 3-fluorothiophene in 93% yield. …
Number of citations: 7 www.thieme-connect.com
S Fisichella, S Occhipinti, O Consiglio… - … and Sulfur and the …, 1982 - Taylor & Francis
The mass spectra of some 3-, 4-, and 5-substituted thiophene-2-carboxylic acids at 70 eV are reported. The majority of isomeric 5-and 3-substituted compounds can be differentiated by …
Number of citations: 12 www.tandfonline.com
A Pecunioso, D Papini, B Tamburini… - Organic preparations …, 1997 - Taylor & Francis
… In connection with an ongoing project in our laboratory, we required a convenient synthesis of 3-fluorothiophene-2-carboxylic acid (la). This compound has previously been prepared by …
Number of citations: 4 www.tandfonline.com
R Noto, S Buscemi, G Consiglio… - Journal of Heterocyclic …, 1981 - Wiley Online Library
The rate constants for the esterification of some 3‐, 4‐, and 5‐substituted thiophene‐2‐carboxylic acids with diazodiphenylmethane in methanol at 25 have been measured. The …
Number of citations: 7 onlinelibrary.wiley.com
Z Chen, W Zhang, J Huang, D Gao, C Wei, Z Lin… - …, 2017 - ACS Publications
… (43) Thiophene-2-carboxylic acid (1) reacted with 2 equiv of n-BuLi and was then quenched with (PhSO 2 ) 2 NF (NSFI) to give 3-fluorothiophene-2-carboxylic acid (2) in a moderate …
Number of citations: 54 pubs.acs.org
J Liao, F Weng, Z Huang, L Zeng, P Zheng, G Xu… - Solar …, 2022 - Wiley Online Library
… In contrast to the previous approach, we employed 3-fluorothiophene-2-carboxylic acid (1) as the starting material, which was inexpensive and widely accessible from a range of …
Number of citations: 1 onlinelibrary.wiley.com
S Foister, MA Marques, RM Doss, PB Dervan - Bioorganic & medicinal …, 2003 - Elsevier
… 3-Fluorothiophene-2-carboxylic acid (14) was synthesized as described previously. The remaining 3-substituted-thiophene-2-carboxylic acids were obtained from commercial sources. …
Number of citations: 75 www.sciencedirect.com
E Dvornikova, M Bechcicka, K Kamieńska-Trela… - Journal of fluorine …, 2003 - Elsevier
… This reagent has been successfully applied by Taylor and Zhou [14] in order to obtain 3-fluorothiophene-2-carboxylic acid and by Barnes et al. [19], who synthesized 3-fluoro-N-(tri-iso-…
Number of citations: 36 www.sciencedirect.com
M Ohba, T Oka, T Ando, S Arahata… - Chemical and …, 2016 - jstage.jst.go.jp
There is an urgent need for structurally novel anti-norovirus agents. In this study, we describe the synthesis, anti-norovirus activity, and structure–activity relationship (SAR) of a series of …
Number of citations: 14 www.jstage.jst.go.jp

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